4-Hexylthiophene-2-carbaldehyde
Overview
Description
4-Hexylthiophene-2-carbaldehyde is an organic compound with the molecular formula C11H16OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in material science, particularly in the development of organic electronics and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with hexyl bromide and then subjected to formylation using DMF and POCl3 . Another approach involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce 2-substituted thiophene carbaldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Hexylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural properties.
Industry: Utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 4-Hexylthiophene-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This interaction can lead to the formation of Schiff bases with amines, which are crucial in various biochemical pathways. The thiophene ring’s aromaticity also contributes to its electronic properties, making it valuable in organic electronics .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- 4-Methylthiophene-2-carbaldehyde
- 5-Hexylthiophene-2-carbaldehyde
Comparison: 4-Hexylthiophene-2-carbaldehyde is unique due to its hexyl side chain, which enhances its solubility and electronic properties compared to other thiophene derivatives. This makes it particularly suitable for applications in organic electronics and catalysis .
Properties
IUPAC Name |
4-hexylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSDWKHOEIKBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729234 | |
Record name | 4-Hexylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222554-30-5 | |
Record name | 4-Hexyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222554-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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